molecular formula C17H18N2O2 B5497811 N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide

N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide

Cat. No.: B5497811
M. Wt: 282.34 g/mol
InChI Key: DPDVYKILMAYDAB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of an indoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrolidine ring The compound also features a methoxy group and a methyl group attached to the phenyl ring, as well as a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions. This step often employs reagents like palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction and cyclization process.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, the methoxy group can be added using methanol and a strong acid catalyst, while the methyl group can be introduced using methyl iodide and a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted indoline derivatives

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be explored as a lead compound in drug discovery and development for various diseases.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-indolinecarboxamide
  • N-(2-methylphenyl)-1-indolinecarboxamide
  • N-(2-methoxy-5-chlorophenyl)-1-indolinecarboxamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-1-indolinecarboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the indoline core structure provides distinct properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-8-16(21-2)14(11-12)18-17(20)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDVYKILMAYDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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